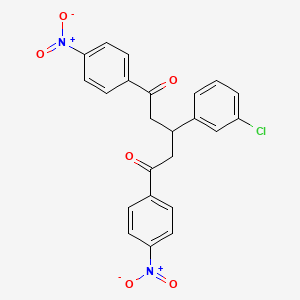
3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione is a complex organic compound characterized by the presence of chlorophenyl and nitrophenyl groups attached to a pentane-1,5-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 3-chlorobenzaldehyde and 4-nitrobenzaldehyde.
Condensation Reaction: These intermediates undergo a condensation reaction with acetone in the presence of a base catalyst to form the desired pentane-1,5-dione structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom in the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may involve reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogen-substituted derivatives.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Pathway Modulation: Affecting key biochemical pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chlorophenyl)-1,5-bis(4-aminophenyl)pentane-1,5-dione: Similar structure but with amino groups instead of nitro groups.
3-(3-Bromophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
918152-59-7 |
|---|---|
Formule moléculaire |
C23H17ClN2O6 |
Poids moléculaire |
452.8 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione |
InChI |
InChI=1S/C23H17ClN2O6/c24-19-3-1-2-17(12-19)18(13-22(27)15-4-8-20(9-5-15)25(29)30)14-23(28)16-6-10-21(11-7-16)26(31)32/h1-12,18H,13-14H2 |
Clé InChI |
WNHKANVLCZCTAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12618001.png)
![1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12618005.png)
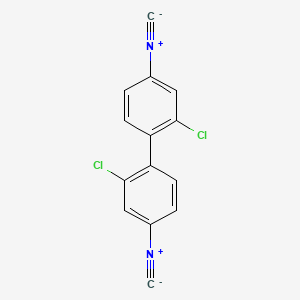
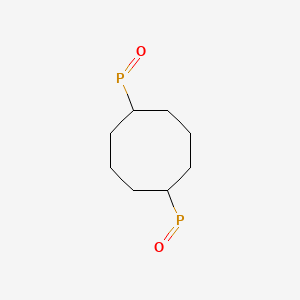
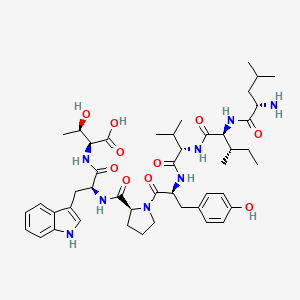
![(3S,3'aS,8'aS,8'bR)-5-bromo-2'-(oxolan-2-ylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12618039.png)
![2-[4-(2-Phenyl-1,3-thiazol-4-yl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12618050.png)
![N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide](/img/structure/B12618055.png)
![2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one](/img/structure/B12618060.png)

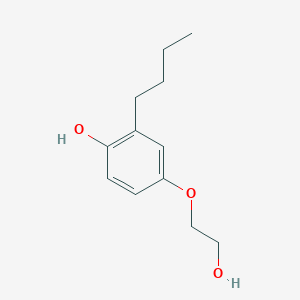
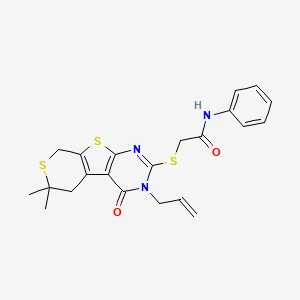
![2-[(But-3-en-1-yl)oxy]-3-iodo-6-(trifluoromethyl)pyridine](/img/structure/B12618085.png)
![(1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12618089.png)
